

Reasons for the termination of Temanogrel clinical trials

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Compound of Interest

Compound Name: *Temanogrel*

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Technical Support Center: Temanogrel Clinical Trials

This technical support center provides information and answers to frequently asked questions regarding the termination of the **Temanogrel** clinical trials. The content is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Temanogrel** and what was its intended therapeutic use?

Temanogrel (also known as APD791 or PF-07915505) is an investigational small molecule that acts as a selective 5-HT_{2A} receptor inverse agonist.^{[1][2]} It was being developed by Arena Pharmaceuticals (later acquired by Pfizer) for the treatment of cardiovascular diseases, including thrombosis, myocardial ischemia, and Raynaud's disease.^{[1][2]} The therapeutic goal of **Temanogrel** was to inhibit serotonin-mediated platelet aggregation and vasoconstriction.^[3]

Q2: Why were the **Temanogrel** clinical trials terminated?

The Phase II clinical trials for **Temanogrel** in Raynaud's disease and myocardial ischemia were terminated due to a "business decision" by the sponsor, Arena Pharmaceuticals (later Pfizer).^{[2][4]} Importantly, the termination was not due to any safety concerns that arose during the studies.^{[4][5]}

Q3: What were the specific clinical trials that were terminated?

Two key Phase II trials were terminated:

- Raynaud's Phenomenon: A study to assess the effect of oral **Temanogrel** on digital blood flow in adults with Raynaud's phenomenon secondary to systemic sclerosis (NCT04915950). [2][4] This trial was terminated on September 20, 2022.[2]
- Myocardial Ischemia: A study evaluating the safety, tolerability, and effect on microvascular obstruction of intravenous **Temanogrel** in adults undergoing percutaneous coronary intervention (PCI) (EudraCT 2020-000238-16).[2][6] This trial was terminated on August 23, 2022.[2]

Trials for arterial thrombosis were suspended, and development for acute coronary syndromes was discontinued.[2]

Q4: Were there any conclusive efficacy results from the terminated trials?

Due to the early termination of the studies, the number of participants was smaller than originally planned.[4][6] Consequently, the data was not analyzed as intended, and the results of the studies were deemed inconclusive regarding the efficacy of **Temanogrel** in improving blood flow.[4][6][7]

Q5: What were the observed adverse events in the **Temanogrel** clinical trials?

Based on the available data from the terminated trials, **Temanogrel** appeared to be safe and well-tolerated.[7]

In the Phase 2 study for Raynaud's phenomenon, a higher incidence of treatment-emergent adverse events was surprisingly observed in the placebo group compared to the **Temanogrel** treatment groups.[5] No notable changes in laboratory results, vital signs, or ECGs were observed.[5] In a study with 13 participants, 10 reported at least one medical problem, but none left the study due to these issues.[4] Headache was noted as a medical problem in the **Temanogrel** 120 mg group.[4] No serious medical problems were reported in this study.[4]

In the Phase 2 study for myocardial ischemia involving 27 participants, 15 reported at least one medical problem.[6] Three participants reported a serious medical problem, but none were

considered related to the study treatment.[6] No participants died during the study.[6]

Quantitative Data Summary

The following table summarizes the reported adverse events from the Phase 2 trial of **Temanogrel** in patients undergoing Percutaneous Coronary Intervention (PCI).

Adverse Event Category	Temanogrel 20 mg (n=10)	Temanogrel 40 mg (n=8)	Placebo (n=9)
Participants with at least 1 medical problem	4 (40%)	7 (88%)	4 (44%)
Participants with a serious medical problem	0 (0%)	0 (0%)	3 (33%)*

*None of the serious medical problems were considered to be related to the study treatment.[6]

Experimental Protocols

Detailed experimental protocols for the terminated trials are not publicly available. However, based on the study descriptions, the following methodologies were employed:

Phase 2 Study in Raynaud's Phenomenon (NCT04915950)

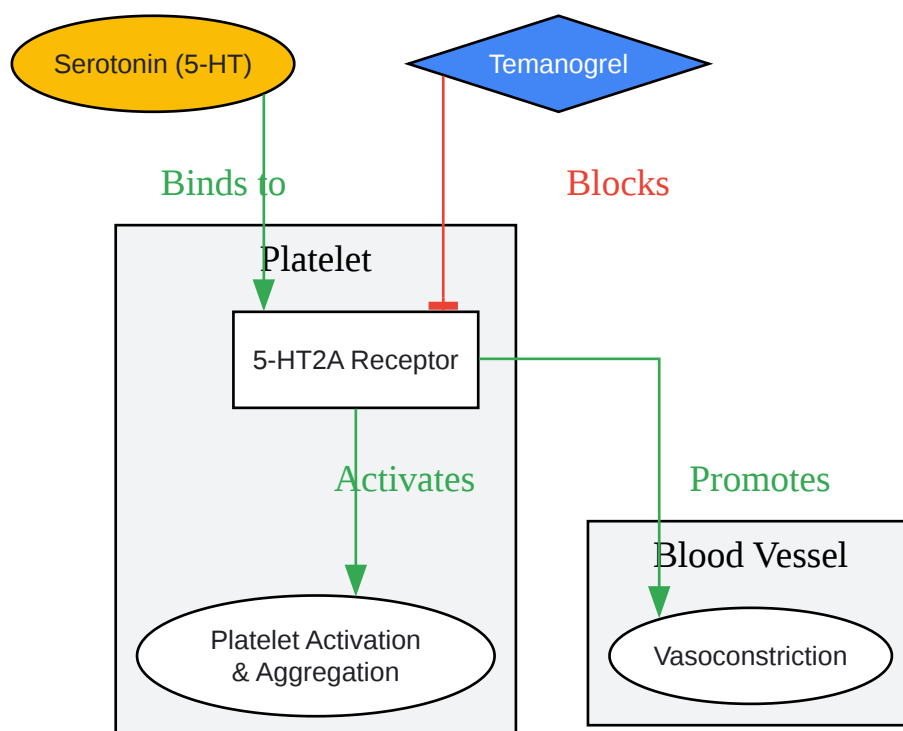
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study. [4]
- Objective: To assess the effect of oral **Temanogrel** on digital blood flow.[4]
- Participants: Adult participants with Raynaud's Phenomenon secondary to Systemic Sclerosis.[4]
- Intervention: Oral **Temanogrel** capsules.[4]

Phase 2 Study in Myocardial Ischemia (EudraCT 2020-000238-16)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]
- Objective: To assess the safety, tolerability, and effect on microvascular obstruction of intravenous **Temanogrel**. [6]
- Participants: Adult participants undergoing percutaneous coronary intervention (PCI). [6]
- Intervention: Intravenous administration of **Temanogrel** (20 mg and 40 mg doses) or placebo. [6] All participants also received standard dual antiplatelet therapy (DAPT). [6]

Visualizations

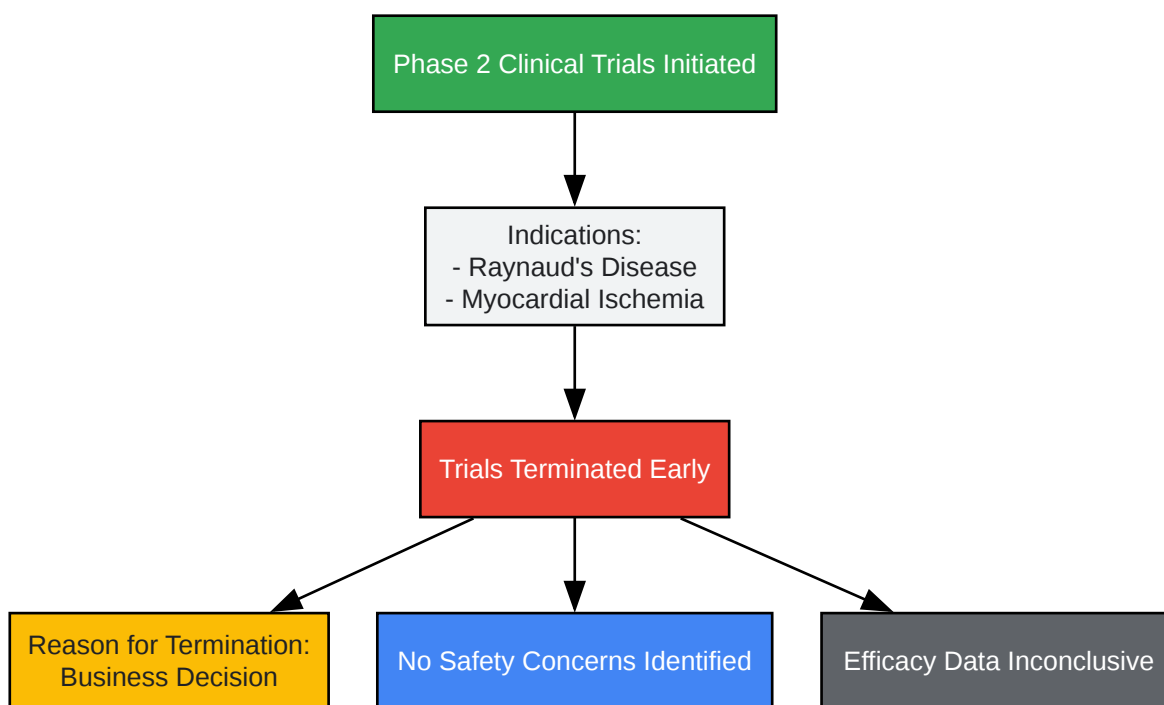
Temanogrel Mechanism of Action



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Caption: Mechanism of action of **Temanogrel** as a 5-HT2A receptor inverse agonist.

Logical Flow of Temanogrel Clinical Trial Termination



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Caption: Decision pathway leading to the termination of **Temanogrel** clinical trials.

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